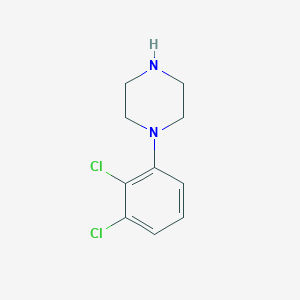

1-(2,3-Dichlorphenyl)piperazine

Description

The exact mass of the compound 1-(2,3-Dichlorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,3-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQMXYJSNNCRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961499 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41202-77-1 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41202-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dichlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891W3EV0B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine from 2,3-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic routes for producing 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the manufacturing of the atypical antipsychotic drug Aripiprazole.[1][2][3] The synthesis primarily involves the cyclization reaction between 2,3-dichloroaniline and a piperazine precursor, typically bis(2-chloroethyl)amine or its derivatives. This document details various reported methodologies, presents quantitative data in a comparative format, and outlines detailed experimental protocols.

Core Synthesis Strategy: Nucleophilic Substitution and Cyclization

The fundamental chemical transformation in the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline is a nucleophilic substitution reaction followed by an intramolecular cyclization. The nitrogen atom of the 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon atoms of a bis(2-haloethyl)amine derivative. This process ultimately forms the piperazine ring attached to the dichlorophenyl moiety.

Several variations of this core strategy have been developed to optimize yield, purity, and industrial scalability. These methods differ in their choice of reagents, solvents, catalysts, and reaction conditions.

Comparative Analysis of Synthesis Methodologies

The following table summarizes quantitative data from various reported synthesis protocols for 1-(2,3-dichlorophenyl)piperazine and its hydrochloride salt.

| Method | Reactants | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |

| Method 1 | 2,3-dichloroaniline, bis(2-chloroethyl)ethylamine | Xylene, p-toluenesulfonic acid, tetrabutylammonium bromide | 130-135 | 48 | 88 | Not Specified | [4] |

| Method 2 | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | Xylene, p-toluenesulfonic acid | 140-145 | 20 | 81-82 | Not Specified | [5] |

| Method 3 | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | n-butanol (work-up) | 120 | 34 | 59.5 | 99.62 | [6][7] |

| Method 4 | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | n-butanol (work-up) | 200 | 4 | 65.6 | 99.67 | [6][7] |

| Method 5 | 2,3-dichloroaniline, diethanolamine, hydrogen bromide | Toluene (work-up) | 150-160 | >6 | 71.2 | 99.79 | [8] |

| Method 6 | 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride | Diethylene glycol ether, iron powder, NH4Cl, KI, TBAB | 130 | 20 | 68 | 99.0 | [9] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Method 1: Synthesis in Xylene with Mixed Catalyst System[4]

-

Reaction Setup: A stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)ethylamine (8.7g, 61.72 mmol) is prepared in xylene (150 mL).

-

Catalyst Addition: p-Toluene sulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol) are added to the mixture.

-

Reaction: The reaction mixture is heated to 130-135 °C for 48 hours.

-

Work-up: After completion, the mixture is cooled to room temperature. The pH is adjusted to 6-7 with aqueous ammonia.

-

Extraction and Isolation: The organic compounds are extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.

Method 3: High-Temperature Synthesis without Solvent[6][7]

-

Reaction Setup: In a 500L reactor, 100 kg of 2,3-dichloroaniline is heated to 100 °C with stirring.

-

Reagent Addition: 110 kg of bis(2-chloroethyl)amine hydrochloride solid is added in 5 batches.

-

Reaction: The temperature is raised to 120 °C and maintained for 34 hours.

-

Work-up: After the reaction, the mixture is cooled, and 200 kg of n-butanol is added. The mixture is refluxed for 1 hour.

-

Isolation and Purification: The mixture is cooled to induce crystallization. The crude product is collected by centrifugation and then purified by recrystallization from 300 kg of methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Method 6: One-Pot Synthesis from 2,3-Dichloronitrobenzene[9]

-

Reaction Setup: In a 500ml reaction flask, add 10g of 2,3-dichloronitrobenzene, 9.3g of bis(2-chloroethyl)amine hydrochloride, 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium chloride, 125ml of purified water, 0.90g of potassium iodide, and 1.68g of tetrabutylammonium bromide.

-

Reaction: The mixture is heated to 130 °C and maintained for 20 hours.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered. 100ml of acetone is added to the mother liquor and stirred for 1.5 hours to induce crystallization. The solid product is collected by suction filtration and dried.

Synthesis Workflow and Logic

The following diagrams illustrate the general experimental workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Caption: General experimental workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Caption: Logical relationship of reactants and conditions in the synthesis.

Conclusion

The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline is a well-established process with multiple viable routes. The choice of a specific method will depend on factors such as desired yield and purity, cost of reagents and solvents, and the scale of production. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be possible to enhance efficiency and sustainability.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably aripiprazole. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the physicochemical properties of DCPP HCl. The guide summarizes available quantitative solubility data, discusses its stability profile under various conditions, and outlines experimental protocols for its analysis. Visual diagrams are included to illustrate key experimental workflows.

Introduction

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a heterocyclic aromatic compound with the chemical formula C₁₀H₁₂Cl₂N₂·HCl. Its purity and stability are critical quality attributes that can significantly impact the quality and impurity profile of the final API. A thorough understanding of its solubility is essential for designing efficient synthetic processes, purification procedures, and formulation strategies. Similarly, knowledge of its stability and degradation pathways is crucial for ensuring the quality and safety of pharmaceutical products, as degradation products can be inactive, less active, or even toxic.

Solubility Profile

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a white to off-white crystalline solid. Its solubility is a key parameter for its handling and use in various pharmaceutical processes.

Qualitative Solubility

The compound is generally described as being soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[1][2] It is also noted to have exceptional solubility in organic solvents, which is advantageous for complex formulation procedures.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1-(2,3-Dichlorophenyl)piperazine hydrochloride in various solvents.

| Solvent | Concentration (mg/mL) | Reference(s) |

| Dimethylformamide (DMF) | 11 | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 16 | [3][4] |

| Ethanol | 5 | [3][4] |

| PBS (pH 7.2) | 10 | [3][4] |

Stability Profile

The chemical stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is a critical factor for its storage, handling, and use in pharmaceutical manufacturing.

General Stability

Under standard ambient conditions (room temperature), 1-(2,3-Dichlorophenyl)piperazine hydrochloride is a chemically stable compound. However, it is known to be hygroscopic, meaning it can absorb moisture from the air.[1][2] Therefore, it should be stored in a dry place.[2] The recommended storage temperature is between 2-8°C.[1]

Forced Degradation and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific forced degradation studies on 1-(2,3-Dichlorophenyl)piperazine hydrochloride are not extensively available in the public domain, its role as a precursor to aripiprazole provides insights into its potential degradation pathways.

One of the known degradation products of aripiprazole formed under oxidative stress is its N-oxide. This suggests that the piperazine ring in 1-(2,3-Dichlorophenyl)piperazine hydrochloride is susceptible to oxidation.

Potential degradation pathways for arylpiperazine derivatives like DCPP HCl under forced degradation conditions include:

-

Oxidation: The tertiary amine of the piperazine ring is a likely site for oxidation, potentially forming an N-oxide.

-

Hydrolysis: While generally stable, prolonged exposure to extreme pH and temperature could potentially lead to the cleavage of the C-N bond between the dichlorophenyl ring and the piperazine moiety, though this is less common for such bonds.

-

Photodegradation: Exposure to UV or visible light could potentially induce degradation, a common phenomenon for aromatic compounds.

A patent for a detection method of related substances in 1-(2,3-Dichlorophenyl)piperazine hydrochloride lists potential impurities which could also be formed through degradation. These include:

-

1-(2-chlorophenyl)piperazine hydrochloride

-

1-(3-chlorophenyl)piperazine hydrochloride

-

1-(2,3-chlorophenyl)piperazine dimer hydrochloride

-

2,3-dichloroaniline

Experimental Protocols

This section outlines general methodologies for determining the solubility and stability of a pharmaceutical intermediate like 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method and Forced Degradation Study Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) or drug substance due to degradation.

-

Method Development: An HPLC method is developed to separate the parent compound from its potential degradation products and process-related impurities. A typical method would utilize a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the compound and its impurities have significant absorbance. A patent for detecting related substances of 1-(2,3-Dichlorophenyl)piperazine hydrochloride suggests a detection wavelength of 254 nm.

-

Forced Degradation Studies: The compound is subjected to various stress conditions to induce degradation. The extent of degradation is typically targeted to be between 5-20%.

-

Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C).

-

Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light.

-

-

Analysis of Stressed Samples: The stressed samples are analyzed using the developed stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: Workflow for Solubility and Stability Assessment of DCPP HCl.

Signaling Pathway of Forced Degradation Studies

Caption: Forced Degradation Study Pathway for DCPP HCl.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. The compound exhibits good solubility in several common organic solvents and aqueous buffers, facilitating its use in various pharmaceutical applications. While it is stable under standard ambient conditions, its hygroscopic nature necessitates careful storage. The potential for oxidative degradation of the piperazine ring is a key consideration for its stability. The provided experimental protocols and workflows offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this important pharmaceutical intermediate. Further specific studies on forced degradation would be beneficial to fully elucidate its degradation pathways and establish a comprehensive stability profile.

References

Spectral Analysis of 1-(2,3-Dichlorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(2,3-Dichlorophenyl)piperazine (DCPP) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DCPP is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic aripiprazole.[1][] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and impurity profiling in drug development and manufacturing.

Introduction

1-(2,3-Dichlorophenyl)piperazine is an aromatic piperazine derivative. Its structure, confirmed through various spectroscopic methods, is fundamental to its role as a precursor in complex pharmaceutical syntheses.[3] The dichlorophenyl moiety is particularly important for the pharmacological activity of the final drug products, such as enhancing dopamine receptor binding.[3] This guide will detail the expected spectral data, provide experimental protocols for obtaining such data, and discuss the pharmacological context of DCPP's mechanism of action.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is essential for identifying the hydrogen atoms in the molecule, providing information about their chemical environment, and confirming the overall structure. The following table summarizes the expected chemical shifts for the protons of the 1-(2,3-Dichlorophenyl)piperazine portion of the molecule.

| Proton Assignment | Chemical Shift (δ) ppm (Multiplicity) |

| Piperazine CH₂ | 2.88 (t) |

| Piperazine CH₂ | 3.11 (t) |

| Aromatic-H | 7.14 (m) |

Note: Data is for the 1-(2,3-dichlorophenyl)piperazine moiety in a derivative compound and may vary slightly for the parent compound.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted ¹³C NMR chemical shifts for 1-(2,3-Dichlorophenyl)piperazine are presented below. Aromatic carbons typically resonate in the 120-150 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Aromatic C-Cl | ~133 |

| Aromatic C-N | ~150 |

| Aromatic C-H | ~120-130 |

| Piperazine C-N | ~45-55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The following table lists the key expected IR absorption bands for 1-(2,3-Dichlorophenyl)piperazine.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3017 | C-H stretch | Aromatic |

| 2962 | C-H stretch | Aliphatic (Piperazine) |

| 1550, 1474, 1429 | C=C stretch | Aromatic Ring |

| 1331 | C-N stretch | Aromatic Amine |

| 764, 739 | C-Cl stretch | Dichlorophenyl |

Note: Data is for the 1-(2,3-dichlorophenyl)piperazine moiety in a derivative compound and may vary slightly for the parent compound.[4]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for compounds such as 1-(2,3-Dichlorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

1-(2,3-Dichlorophenyl)piperazine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

-

1-(2,3-Dichlorophenyl)piperazine sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid DCPP sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After acquisition, clean the sample from the ATR crystal.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

Pharmacological Significance and Signaling Pathway

1-(2,3-Dichlorophenyl)piperazine is not just a synthetic intermediate; it is also a metabolite of aripiprazole and possesses pharmacological activity.[5] It has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[3][5] This activity is central to the therapeutic effects of aripiprazole in treating conditions like schizophrenia and bipolar disorder.

Dopamine D2 and D3 receptors are members of the D2-like receptor subfamily, which are G-protein coupled receptors (GPCRs). They primarily couple to the Gi/o family of G-proteins. The binding of an agonist, such as DCPP, to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of the dopaminergic system is a key mechanism of action for many antipsychotic drugs.

Dopamine D2/D3 Receptor Signaling Pathway.

Conclusion

The spectral analysis of 1-(2,3-Dichlorophenyl)piperazine is a critical component of its use in pharmaceutical manufacturing. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive characterization of the molecule, ensuring its identity and purity. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development. Furthermore, understanding the interaction of DCPP with dopamine receptors provides essential context for its pharmacological relevance as both a key synthetic intermediate and an active metabolite.

References

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dichlorophenyl)piperazine, identified by CAS number 41202-77-1, is a synthetic chemical compound of significant interest in the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole, it also functions as a notable metabolite of both aripiprazole and cariprazine.[1] Beyond its role as a synthetic precursor, 1-(2,3-dichlorophenyl)piperazine exhibits intrinsic biological activity, notably as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in the cholesterol biosynthesis pathway, and as a partial agonist of dopamine D2 and D3 receptors.[1][2][3] This dual activity makes it a compound of interest for research into neuropsychiatric disorders and sterol metabolism. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological activities, complete with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Properties and Structure

1-(2,3-Dichlorophenyl)piperazine is an arylpiperazine derivative. Its structure consists of a piperazine ring substituted at one of the nitrogen atoms with a 2,3-dichlorophenyl group.[4] The presence of the chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,3-Dichlorophenyl)piperazine and its hydrochloride salt are presented in Table 1. These properties are crucial for its handling, formulation, and role in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [5] |

| Molecular Weight | 231.12 g/mol | [5] |

| Appearance | White to off-white crystalline powder or brown oil | [6][7] |

| Melting Point | 242-244 °C (hydrochloride salt) | |

| Boiling Point | 127 °C at 0.8 mmHg | |

| Density | 1.272 g/cm³ (predicted) | |

| pKa | 8.71 ± 0.10 (predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [4][6] |

| SMILES | Clc1c(Cl)cccc1N1CCNCC1 | [8] |

| InChI Key | UDQMXYJSNNCRAS-UHFFFAOYSA-N | [9] |

Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine

Synthesis and Manufacturing

1-(2,3-Dichlorophenyl)piperazine is primarily synthesized for its use as a pharmaceutical intermediate. One common synthetic route involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[5]

Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

A detailed experimental protocol for the synthesis of the hydrochloride salt is as follows:

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).[5]

-

Reaction Conditions: Heat the resulting reaction mixture at 130-135 °C for 48 hours.[5]

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Adjust the pH of the solution to 6-7 with aqueous ammonia.[5]

-

Extraction and Isolation: Extract the organic compounds with ethyl acetate. Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield the product as a pale brown liquid.[5]

Biological Activity and Mechanism of Action

While primarily known as a synthetic intermediate, 1-(2,3-Dichlorophenyl)piperazine possesses notable biological activities that are of interest to researchers in drug development.

Inhibition of 7-Dehydrocholesterol Reductase (DHCR7)

1-(2,3-Dichlorophenyl)piperazine is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the final step in cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[2][3] Inhibition of DHCR7 leads to an accumulation of 7-DHC, a phenomenon observed with some antipsychotic drugs like aripiprazole and cariprazine, for which this compound is a metabolite.[2][3]

Experimental Protocol for DHCR7 Inhibition Assay:

This protocol outlines a general method for assessing DHCR7 inhibition in a cell-based assay followed by LC-MS/MS analysis of 7-DHC levels.

-

Cell Culture: Culture a suitable cell line, such as mouse neuroblastoma Neuro2a cells, in appropriate media and conditions (e.g., EMEM with 10% FBS at 37°C and 5% CO₂).[7][10]

-

Compound Treatment: Seed cells in multi-well plates. After cell attachment, treat the cells with varying concentrations of 1-(2,3-Dichlorophenyl)piperazine for a specified duration (e.g., 24 hours).[7]

-

Cell Lysis and Extraction: After treatment, wash the cells with PBS and then lyse them. Extract the sterols from the cell lysate using an organic solvent mixture, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of 7-DHC.[11]

-

Sample Preparation: Dry the organic extract and derivatize the sterols to enhance ionization efficiency for mass spectrometry. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[11]

-

LC-MS/MS Analysis: Analyze the derivatized samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separate the sterols using a suitable C18 column and quantify the amount of 7-DHC by monitoring specific precursor and product ion transitions.[10][11] Use an isotopically labeled internal standard (e.g., d7-7-DHC) for accurate quantification.[11]

-

Data Analysis: Normalize the 7-DHC levels to the total protein concentration or cell number in each well. Compare the 7-DHC levels in treated cells to those in vehicle-treated control cells to determine the extent of DHCR7 inhibition.[7]

Dopamine D2 and D3 Receptor Partial Agonism

1-(2,3-Dichlorophenyl)piperazine has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[1] This activity is significant as the therapeutic effects of aripiprazole are attributed to its partial agonism at D2 receptors. As a partial agonist, it can modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.

The canonical signaling pathway for D2-like receptors involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12]

Applications in Drug Development

The primary application of 1-(2,3-Dichlorophenyl)piperazine is as a crucial building block in the synthesis of aripiprazole.[4][9]

Synthesis of Aripiprazole

Aripiprazole is synthesized by the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Experimental Protocol for Aripiprazole Synthesis:

-

Reaction Mixture: In a suitable solvent such as water or ethanol, combine 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine hydrochloride.[7][12]

-

Base Addition: Add an inorganic base, such as potassium carbonate or sodium carbonate, to the mixture.[7][12]

-

Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 90 to 95°C for several hours (e.g., 4-12 hours).[7][12]

-

Isolation and Purification: Cool the reaction mixture to allow for the precipitation of the crude product. Collect the crystals by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain high-purity aripiprazole.[13]

Conclusion

1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1) is a multifaceted compound with significant relevance in pharmaceutical chemistry and pharmacology. Its primary role as an indispensable intermediate in the synthesis of aripiprazole is well-established. Furthermore, its intrinsic biological activities as a potent inhibitor of DHCR7 and a partial agonist of dopamine D2/D3 receptors make it a valuable tool for research into the mechanisms of action of antipsychotic drugs and the pathophysiology of disorders related to sterol biosynthesis and dopaminergic neurotransmission. The detailed chemical data, synthesis protocols, and pathway diagrams provided in this guide are intended to facilitate further investigation and application of this compound in both academic and industrial research settings.

References

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 7-Dehydrocholesterol Encapsulated Polymeric Nanoparticles as a Radiation-Responsive Sensitizer for Enhancing Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Dichlorophenylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of dichlorophenylpiperazine (DCPP) derivatives, a class of compounds with significant activity at dopamine and serotonin receptors. DCPP and its analogues have been investigated for their potential in treating a range of central nervous system disorders. This document details their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize them.

Core Pharmacological Profile

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a key chemical structure in medicinal chemistry, known both as a synthetic precursor and a metabolite of the atypical antipsychotic aripiprazole[1][2]. The pharmacological profile of DCPP derivatives is largely defined by their interaction with dopaminergic and serotonergic systems.

Derivatives of DCPP are frequently investigated as ligands for dopamine D2 and D3 receptors. 2,3-DCPP itself has been shown to act as a partial agonist at these receptors[1]. The substitution pattern on the phenyl ring, as well as modifications to the piperazine ring and its substituents, significantly influences the affinity and selectivity of these compounds for different receptor subtypes.

Structure-Activity Relationships (SAR)

The development of DCPP derivatives has been driven by the desire to optimize their affinity and selectivity for specific receptor targets, particularly the dopamine D3 receptor, which is implicated in the reinforcing effects of drugs of abuse[3].

Key SAR insights include:

-

Phenyl Ring Substitution: The presence and position of chloro- substituents on the phenyl ring are critical for receptor affinity. The 2,3-dichloro substitution is a common feature in potent D3 receptor ligands[4].

-

Linker and Terminal Group: The nature of the chemical linker attached to the piperazine nitrogen and the terminal functional group play a crucial role in determining selectivity between D2 and D3 receptors. For instance, incorporating a rigid trans-butenyl linker has been shown to enhance D3 receptor affinity and selectivity[3][5].

-

Lipophilicity: Increased lipophilicity, often associated with certain substitutions, has been correlated with improved binding affinity for dopamine receptors[4][6].

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of DCPP derivatives at human dopamine D2 and D3 receptors.

| Compound | Linker/Terminal Group | D3 Ki (nM) | D2L Ki (nM) | D2/D3 Selectivity Ratio | Reference |

| NGB 2904 | Butyl-amide with 9H-fluorene-2-carboxylic acid | 2.0 | 112 | 56 | [3][5] |

| Compound 8 | 4-(4-Carboxamidobutyl) | <1 | ~10 | ~10-56 | [4] |

| Compound 29 | trans-But-2-enyl-amide with 4-pyridine-2-yl-benzamide | 0.7 | 93.3 | 133 | [3][5] |

| Compound | Assay Type | D3 EC50 (nM) | Reference |

| NGB 2904 | Quinpirole-stimulated mitogenesis inhibition | 14.4 | [3] |

| Compound 29 | Quinpirole-stimulated mitogenesis inhibition | 3.0 | [3][5] |

Experimental Protocols

The characterization of DCPP derivatives typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for a specific receptor.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2 or D3 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Competition Binding: A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [125I]IABN) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (DCPP derivative).

-

Separation and Counting: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by a test compound.

-

Adenylyl Cyclase Assay: This assay is used to determine if a compound is an agonist or antagonist at G-protein coupled receptors that modulate the activity of adenylyl cyclase.

-

HEK-293 cells expressing the target receptor (e.g., D2 or D3) are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

-

The cells are co-incubated with the test compound. An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the inhibitory effect of a known agonist (e.g., quinpirole).

-

cAMP levels are quantified using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

-

Mitogenesis Assay: This assay assesses the effect of a compound on cell proliferation, which can be modulated by dopamine receptor activation.

-

CHO cells expressing the human D3 receptor are treated with the D2/D3 agonist quinpirole to stimulate mitogenesis (cell proliferation).

-

The cells are co-incubated with varying concentrations of the test compound (DCPP derivative) to determine its ability to inhibit the quinpirole-stimulated proliferation.

-

Cell proliferation is measured, often by quantifying the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) into the DNA of dividing cells.

-

The concentration of the test compound that inhibits 50% of the quinpirole-stimulated mitogenesis is the EC50 value.

-

Visualizations

Experimental Workflow for Receptor Binding Assay

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the manufacturing of several pharmaceutical compounds, including the atypical antipsychotic aripiprazole.[1][2] The protocols described herein are based on established chemical literature, offering reliable methods for the preparation of this important building block.

Reaction Scheme

The primary synthetic route involves the cyclization reaction between 2,3-dichloroaniline and a piperazine precursor, typically formed in situ from diethanolamine or directly using bis(2-chloroethyl)amine.

Figure 1: General reaction scheme for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

Experimental Protocols

Two common and effective methods for the synthesis of 1-(2,3-dichlorophenyl)piperazine are detailed below.

Method 1: Synthesis from 2,3-Dichloroaniline and Diethanolamine

This protocol involves the in-situ formation of bis(2-bromoethyl)amine from diethanolamine and hydrogen bromide, followed by reaction with 2,3-dichloroaniline.[1]

Materials:

-

Diethanolamine

-

Hydrogen bromide (gas or 48% aqueous solution)

-

2,3-Dichloroaniline

-

Sodium hydroxide (20% aqueous solution)

-

Toluene

Procedure:

-

In a suitable reaction vessel, heat diethanolamine (1.0 eq) to 120-130°C.

-

Slowly introduce hydrogen bromide gas (approx. 2.3 eq) while maintaining the temperature. Alternatively, add 48% aqueous hydrobromic acid and heat to reflux for 3 hours.[1]

-

Increase the temperature to 150-160°C and slowly add 2,3-dichloroaniline (1.0 eq) over approximately 6 hours.[1]

-

Maintain the reaction at this temperature until the reaction is deemed complete by a suitable monitoring technique (e.g., HPLC).

-

Cool the reaction mixture and slowly add 20% sodium hydroxide solution until the pH reaches 9-12.[1]

-

Maintain the temperature at 90-100°C for 1 hour to hydrolyze any residual bis(2-bromoethyl)amine.[1]

-

Add toluene to the mixture and stir for 1 hour.

-

Separate the organic layer and wash it with water.

-

Remove the toluene under reduced pressure.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 170-175°C / 10 mmHg to yield 1-(2,3-dichlorophenyl)piperazine as an off-white to light yellow solid.[1]

Method 2: Synthesis from 2,3-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride

This method utilizes the direct reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[3][4]

Materials:

-

2,3-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

n-Butanol

-

Methanol (for recrystallization)

Procedure:

-

In a reaction vessel, add 2,3-dichloroaniline (1.0 eq).

-

Heat the aniline to 90-120°C with stirring.

-

Add bis(2-chloroethyl)amine hydrochloride (in a mass ratio of 1:0.8 to 1:2.0 relative to the aniline) in portions.[3][4]

-

Increase the temperature to 120-220°C and maintain for 4-34 hours, depending on the scale and specific temperature used.[3][4][5]

-

After the reaction is complete, cool the mixture.

-

Cool the mixture to induce crystallization.

-

Collect the crude product by filtration.

-

The crude product can be purified by recrystallization from methanol or a methanol/water mixture to afford 1-(2,3-dichlorophenyl)piperazine hydrochloride.[3][4][5] The free base can be obtained by neutralization with a suitable base.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

| Parameter | Method 1 (from Diethanolamine)[1] | Method 2 (from Bis(2-chloroethyl)amine HCl)[3][4] |

| Starting Materials | 2,3-Dichloroaniline, Diethanolamine, HBr | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl |

| Reaction Temperature | 150-160°C | 120-220°C |

| Reaction Time | ~6 hours (addition) + hold time | 4-34 hours |

| Solvent | Toluene (for workup) | n-Butanol (for workup) |

| Purification | Vacuum Distillation | Recrystallization |

| Typical Yield | 65-72% | 59-66% |

| Purity (HPLC) | >99.5% | >99.5% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Caption: A flowchart illustrating the key stages in the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Characterization Data

The final product, 1-(2,3-dichlorophenyl)piperazine, is typically an off-white to light yellow solid.[1] Its identity and purity are confirmed using standard analytical techniques.

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC).[1][3][4][5]

-

Structure Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This protocol provides a comprehensive guide for the synthesis of 1-(2,3-dichlorophenyl)piperazine. Researchers should always adhere to proper laboratory safety procedures and handle all chemicals with appropriate care.

References

- 1. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. jocpr.com [jocpr.com]

- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: 1-(2,3-Dichlorophenyl)piperazine in In Vitro Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound from the phenylpiperazine family. It is a known precursor and a metabolite of the atypical antipsychotic drug aripiprazole.[1][2][3] DCPP has demonstrated activity as a partial agonist at dopamine D2 and D3 receptors.[1] Its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors, makes it a compound of interest in neuropharmacology and drug discovery for screening and lead optimization. These application notes provide a comprehensive overview of the use of DCPP in in vitro receptor binding assays, including detailed protocols and data presentation.

Pharmacological Profile and Receptor Affinity

DCPP and its analogs have been evaluated for their binding affinity at various G-protein coupled receptors (GPCRs), primarily focusing on dopamine and serotonin receptor subtypes. The dichlorophenyl moiety is considered to enhance dopamine receptor binding.[4] The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Data Presentation: Receptor Binding Affinities of DCPP Analogs

The following table summarizes the in vitro binding affinities (Ki) of a series of N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides for human dopamine D2, D3, and D4 receptors. These compounds are structurally related to DCPP and provide insight into the binding characteristics of the 2,3-dichlorophenylpiperazine scaffold.

| Compound ID | R Group | Ar Group | cLogP | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | D2/D3 Selectivity | D4/D3 Selectivity |

| 8b | 2,3-diCl | 2-naphthyl | 5.5 | 378 ± 42 | 6.20 ± 1.5 | 3090 ± 650 | 61 | 498 |

| 8d | 2,3-diCl | 4-biphenyl | 5.3 | 14600 ± 5070 | 6.10 ± 0.8 | 5340 ± 2290 | 2400 | 875 |

| 8f | 2,3-diCl | 2-fluorenyl | 4.9 | 279 ± 63 | 8.00 ± 1.4 | ND | 35 | - |

| 8h | 2,3-diCl | 3-biphenyl | 5.3 | 1340 ± 160 | 9.90 ± 2.0 | 2900 ± 580 | 135 | 293 |

| 8j | 2,3-diCl | 4-(2-pyridyl)phenyl | 4.6 | >10000 | 2.60 ± 0.6 | >10000 | >3800 | >3800 |

| 8l | 2,3-diCl | 4-(3-pyridyl)phenyl | 4.6 | 1300 ± 250 | 9.70 ± 2.4 | 5600 ± 1400 | 134 | 577 |

| 8n | 2,3-diCl | 4-(4-pyridyl)phenyl | 4.6 | 2100 ± 320 | 15.6 ± 3.4 | 4900 ± 1100 | 135 | 314 |

Data adapted from a study on N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides.[5] "ND" indicates that the value was not determined.

Experimental Protocols

The following are detailed protocols for conducting in vitro competitive receptor binding assays to determine the affinity of 1-(2,3-Dichlorophenyl)piperazine for dopamine D2 and serotonin 5-HT1A receptors.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of DCPP for the human dopamine D2 receptor using a radioligand competitive binding assay.

Materials:

-

Test Compound: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

-

Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

-

Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding (NSB) Agent: Haloperidol (10 µM) or another suitable D2 receptor antagonist.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Thaw the commercially prepared cell membranes on ice.

-

Homogenize the membranes in ice-cold assay buffer using a Polytron or similar homogenizer.

-

Determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Dilute the membrane preparation in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

-

-

Assay Setup:

-

Prepare serial dilutions of DCPP in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding (TB): 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.

-

Test Compound: 25 µL of each DCPP dilution.

-

-

Add 25 µL of the radioligand ([³H]Spiperone) at a final concentration at or near its Kd (typically 0.1-1.0 nM).

-

Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioactivity.

-

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the DCPP concentration.

-

Determine the IC50 value (the concentration of DCPP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

-

Protocol 2: Serotonin 5-HT1A Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of DCPP for the human serotonin 5-HT1A receptor.

Materials:

-

Test Compound: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

-

Radioligand: [³H]8-OH-DPAT.

-

Receptor Source: Commercially available cell membranes from HeLa or CHO cells stably expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Non-specific Binding (NSB) Agent: Serotonin (10 µM) or another suitable 5-HT1A receptor agonist/antagonist.

-

Other materials are the same as for the D2 receptor assay.

Procedure:

The procedure is analogous to the Dopamine D2 Receptor Competitive Binding Assay with the following modifications:

-

Assay Setup:

-

Use [³H]8-OH-DPAT as the radioligand at a final concentration near its Kd (typically 0.5-2.0 nM).

-

Use 10 µM Serotonin as the agent to determine non-specific binding.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Follow the same data analysis steps as outlined in the D2 receptor protocol to determine the IC50 and calculate the Ki value for DCPP at the 5-HT1A receptor.

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors, as well as a generalized workflow for the competitive receptor binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. support.nanotempertech.com [support.nanotempertech.com]

- 3. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of 1-(2,3-Dichlorophenyl)piperazine (DCPP) in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a principal metabolite of the atypical antipsychotic drug aripiprazole.[1][2] As a distinct pharmacologically active compound, DCPP has garnered significant interest in neuroscience. It is a member of the phenylpiperazine chemical class and serves as a crucial intermediate in the synthesis of several psychoactive agents, including aripiprazole and cariprazine.[1][3][4] Its primary mechanism of action involves interaction with various neurotransmitter receptors, most notably dopamine and serotonin receptor subtypes.[3][5] Understanding the specific pharmacological profile of DCPP is essential for elucidating the overall effects of its parent drugs and for its potential development as a research tool or therapeutic agent.

Mechanism of Action

DCPP's effects on the central nervous system are mediated through its interactions with multiple G-protein coupled receptors. The most well-documented activity is its function as a partial agonist at dopamine D2 and D3 receptors.[1][3] This partial agonism allows it to modulate dopaminergic pathways, which are critical in psychosis, mood regulation, and motor control. Additionally, DCPP interacts with various serotonin (5-HT) receptor subtypes, although its profile as a serotonin receptor agonist is complex and continues to be investigated.[3][5] This dual action on both dopaminergic and serotonergic systems makes DCPP a valuable tool for studying the interplay between these pathways in both normal and pathological brain states.

Quantitative Data Summary

The following tables provide a summary of the binding affinities of DCPP for key dopamine and serotonin receptor subtypes. This data is critical for designing experiments and interpreting results related to DCPP's pharmacological effects.

Table 1: Binding Affinities (Ki, nM) of DCPP at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 15 |

| Dopamine D3 | 4.2 |

Data derived from studies on DCPP as a key aripiprazole metabolite.

Table 2: Binding Affinities (Ki, nM) of DCPP at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin 5-HT1A | 30 |

| Serotonin 5-HT2A | 53 |

| Serotonin 5-HT2C | 13 |

| Serotonin 5-HT7 | 30 |

Data derived from comprehensive pharmacological profiling of aripiprazole and its metabolites.

Key Experimental Protocols

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of DCPP for a specific receptor subtype (e.g., Dopamine D2) using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., human D2 receptor).

-

Radioligand with high affinity for the target receptor (e.g., [3H]spiperone).

-

1-(2,3-Dichlorophenyl)piperazine (DCPP).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding determinator (e.g., 10 µM haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation fluid and scintillation counter.

Methodology:

-

Prepare serial dilutions of DCPP in the assay buffer across a wide concentration range (e.g., 10-11 M to 10-5 M).

-

In each well of the microplate, add 50 µL of the DCPP dilution or vehicle/non-specific binding determinator.

-

Add 50 µL of the radioligand solution (at a final concentration close to its Kd value).

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using the filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the DCPP concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Behavioral Assay - Locomotor Activity

Objective: To assess the effect of DCPP on spontaneous locomotor activity in rodents, which can indicate its stimulant or sedative properties mediated by dopamine and serotonin receptors.

Materials:

-

Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

1-(2,3-Dichlorophenyl)piperazine (DCPP) dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

-

Vehicle solution.

-

Open-field activity chambers equipped with infrared beams or video-tracking software.

-

Syringes for administration (e.g., intraperitoneal, i.p.).

Methodology:

-

Acclimate the animals to the testing room for at least 60 minutes prior to the experiment. The room should be dimly lit and quiet.

-

Habituate each animal to the open-field chamber for 30 minutes one day before the test day.

-

On the test day, divide the animals into groups (e.g., Vehicle, DCPP 1 mg/kg, DCPP 3 mg/kg, DCPP 10 mg/kg).

-

Administer the assigned treatment (vehicle or DCPP solution) via i.p. injection.

-

Immediately or after a set pre-treatment time (e.g., 15-30 minutes), place the animal in the center of the open-field chamber.

-

Record locomotor activity for a duration of 60 to 120 minutes. Key parameters to measure include:

-

Total distance traveled (cm).

-

Horizontal activity (beam breaks).

-

Vertical activity (rearing).

-

Time spent in the center versus the periphery of the arena.

-

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Visualizations: Pathways and Workflows

Caption: DCPP partial agonism at the D2 receptor modulates adenylyl cyclase activity.

Caption: A typical experimental workflow for characterizing DCPP in neuroscience.

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. guidechem.com [guidechem.com]

GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine

An Application Note and Protocol for the Identification of 1-(2,3-Dichlorophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound of the phenylpiperazine class. It is recognized as both a precursor and a metabolite in the synthesis of the atypical antipsychotic drug aripiprazole.[1] Given its role in pharmaceutical manufacturing and metabolism, a robust and reliable analytical method for its identification and quantification is crucial for quality control, pharmacokinetic studies, and forensic analysis. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(2,3-Dichlorophenyl)piperazine. GC-MS is a preferred technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[2][3]

Principle of the Method

This method employs gas chromatography (GC) to separate 1-(2,3-Dichlorophenyl)piperazine from the sample matrix. The separated analyte is then introduced into a mass spectrometer (MS), where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for the identification of the compound. Quantification can be achieved by comparing the response of the target analyte to that of an internal standard. While some piperazine derivatives may require derivatization to improve their chromatographic properties, many arylpiperazines can be analyzed directly.[2][3]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from methods for the extraction of piperazine derivatives from biological matrices.[4]

-

Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing it sequentially with 3 mL of methanol and 3 mL of deionized water.

-

Sample Loading: Load 1 mL of the sample (e.g., plasma, urine, or a dissolved drug substance) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar impurities.

-

Elution: Elute the analyte from the cartridge with 2 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as ethyl acetate or methanol, for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization based on the specific instrumentation used. The parameters are based on established methods for arylpiperazine analysis.[5][6]

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A GC system or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature: 100°C, hold for 1 minRamp 1: Increase to 180°C at 12°C/min, hold for 2 minRamp 2: Increase to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 40-550 |

Data Presentation

Table 1: Retention Time and Characteristic Mass Fragments for 1-(2,3-Dichlorophenyl)piperazine

| Compound | Retention Time (min) | Molecular Weight | Key Mass Fragments (m/z) |

| 1-(2,3-Dichlorophenyl)piperazine | ~12.5 | 231.12[7][8] | 230, 199, 172, 145, 110 |

Note: The retention time is an approximation and will vary depending on the specific GC system and conditions. The key mass fragments are predicted based on the structure of 1-(2,3-Dichlorophenyl)piperazine and common fragmentation patterns of similar compounds.

Table 2: Exemplary Quantitative Performance Data

The following table presents typical performance characteristics for the quantification of arylpiperazines using GC-MS, adapted from existing literature.[5][9] These values should be determined for 1-(2,3-Dichlorophenyl)piperazine during method validation.

| Parameter | Typical Performance |

| Linearity Range | 0.01 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.015 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of 1-(2,3-Dichlorophenyl)piperazine.

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scholars.direct [scholars.direct]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2,3-Dichlorophenyl)-piperazine | 41202-77-1 [chemicalbook.com]

- 9. scholars.direct [scholars.direct]

Application Notes and Protocols for 1-(2,3-Dichlorophenyl)piperazine in Dopaminergic Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a key chemical intermediate and a principal metabolite of the atypical antipsychotic drug aripiprazole.[1] As a research tool, DCPP and its analogs are valuable for investigating the role of dopaminergic pathways in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of DCPP in studying dopamine receptor binding, downstream signaling cascades, and behavioral responses.

DCPP derivatives have shown notable affinity and selectivity for dopamine D2 and D3 receptors, making them useful probes for dissecting the distinct functions of these receptor subtypes.[2][3] Understanding the interaction of DCPP with dopaminergic and other neurotransmitter systems is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Physicochemical Properties and Storage

| Property | Value |

| CAS Number | 119532-26-2 (HCl salt) |

| Molecular Formula | C₁₀H₁₂Cl₂N₂・HCl |

| Molecular Weight | 267.58 g/mol |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term stability. |

Application 1: In Vitro Characterization of Dopamine Receptor Binding

Overview

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. These assays are crucial for establishing the binding profile of DCPP and its analogs at various dopamine receptor subtypes.

Data Presentation: Binding Affinities of DCPP Analogs

| Compound | Receptor | Kᵢ (nM) | Selectivity (D2/D3) | Reference |

| Analog 8 * | D3 | <1 | >1 | [2] |

| D2 | - | |||

| Analog 51 | D3 | 1.4 | 64 | [3] |

| D2 | 89.6 | [3] | ||

| D4 | 1820 | [3] |

*Analog 8 is N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a general method for determining the binding affinity of DCPP or its analogs to dopamine D2 and D3 receptors expressed in a heterologous system.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors

-

Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodo-N⁶-(4-aminophenethyl)adenosine)

-

1-(2,3-Dichlorophenyl)piperazine (DCPP) or its analogs

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., 10 µM haloperidol)

-

Scintillation fluid

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293 cells expressing the target dopamine receptor subtype to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of DCPP or the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-